

Certificate of Analysis: Beclometasone Dipropionate-d6 - A Technical Guide

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Compound of Interest		
Compound Name:	Beclometasone dipropionate-d6	
Cat. No.:	B12429579	Get Quote

Introduction

Beclometasone dipropionate-d6 is the deuterium-labeled analog of Beclometasone dipropionate, a potent synthetic glucocorticoid.[1] Due to its structural similarity to the parent compound and its distinct mass, it is widely utilized as an internal standard in analytical and pharmacokinetic research.[2] The use of a deuterated internal standard enhances the accuracy and precision of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, by correcting for variations during sample preparation and analysis.[3][4] A Certificate of Analysis (CoA) for Beclometasone dipropionate-d6 is a critical document that guarantees its identity, purity, and quality, ensuring the reliability of the data generated using it as a reference standard.[5][6] This technical guide provides an in-depth overview of the data and experimental protocols typically presented in a CoA for Beclometasone dipropionate-d6, aimed at researchers, scientists, and drug development professionals.

Data Presentation

The quantitative data from a Certificate of Analysis for **Beclometasone dipropionate-d6** is summarized below. These tables provide a clear and structured overview of the key quality attributes of the reference standard.

Table 1: Identification and Characterization



Test	Method	Specification	Result
Mass Spectrum	ESI-MS	Conforms to structure	Conforms
¹ H NMR Spectrum	¹ H NMR (500 MHz)	Conforms to structure	Conforms
¹³ C NMR Spectrum	¹³ C NMR (125 MHz)	Conforms to structure	Conforms

Table 2: Purity and Impurity Profile

Test	Method	Specification	Result
Chromatographic Purity	HPLC-UV (254 nm)	≥ 98.0%	99.8%
Isotopic Purity	LC-MS/MS	≥ 99% Deuterium Incorporation	99.6%
Chemical Purity (by NMR)	qNMR	Report Value	99.7%

Table 3: Physicochemical Properties and Volatiles

Test	Method	Specification	Result
Water Content	Karl Fischer Titration	≤ 0.5%	0.12%
Residual Solvents	Headspace GC-FID	Meets USP <467> limits	Conforms
Appearance	Visual Inspection	White to off-white solid	Conforms

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.



High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity

This method is used to determine the purity of **Beclometasone dipropionate-d6** by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[7]
- Mobile Phase: A gradient or isocratic mixture of methanol and water, for example, 85:15
 (v/v).[7]
- Flow Rate: 1.0 mL/min.[7]
- Detection Wavelength: 254 nm.[7]
- Injection Volume: 20 μL.
- Sample Preparation: A stock solution of 0.5 mg/mL is prepared by accurately weighing the sample and dissolving it in methanol.[8] Working solutions are prepared by diluting the stock solution with the mobile phase.
- Data Analysis: The peak area of Beclometasone dipropionate-d6 is compared to the total area of all peaks in the chromatogram to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of **Beclometasone dipropionated6** and to determine the degree of deuterium incorporation.

- Instrumentation: A liquid chromatography-tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[9]
- Ionization Mode: Positive ESI.[9]
- Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system.



- Data Acquisition: Full scan mass spectra are acquired to confirm the molecular ion peak.
 Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and specificity.[10]
- Data Analysis:
 - Identity: The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical mass.
 - Isotopic Purity: The relative intensities of the mass peaks corresponding to the deuterated and non-deuterated species are used to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of **Beclometasone dipropionate-d6**, confirming the identity and position of atoms.

- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Experiments:
 - ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
 - ¹³C NMR: Provides information about the carbon skeleton of the molecule.
 - 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish correlations between different nuclei and confirm the complete structure.[11]
- Data Analysis: The chemical shifts, coupling constants, and correlations in the NMR spectra
 are analyzed to confirm that the structure is consistent with Beclometasone dipropionated6.[12][13]



Karl Fischer Titration for Water Content

This method is used to determine the amount of water present in the sample.

- Instrumentation: A Karl Fischer titrator.
- Principle: The titration is based on the reaction of iodine with water in the presence of sulfur dioxide and a base.[14]
- Procedure: A known amount of the sample is accurately weighed and introduced into the
 titration vessel containing a suitable solvent (e.g., methanol).[15] The sample is then titrated
 with a standardized Karl Fischer reagent until the endpoint is reached, which is typically
 detected electrochemically.[16][17]
- Calculation: The water content is calculated based on the volume of titrant consumed and the known water equivalence factor of the reagent.[15]

Gas Chromatography (GC) with Headspace for Residual Solvents

This method is used to identify and quantify any residual solvents that may be present from the manufacturing process.

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.[18]
- Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent. [19]
- Sample Preparation: A known amount of the sample is weighed into a headspace vial and dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).[20]
- Headspace Conditions: The vial is heated to a specific temperature for a set period to allow the volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC.[19]
- GC Conditions: A temperature program is used to separate the different solvents.

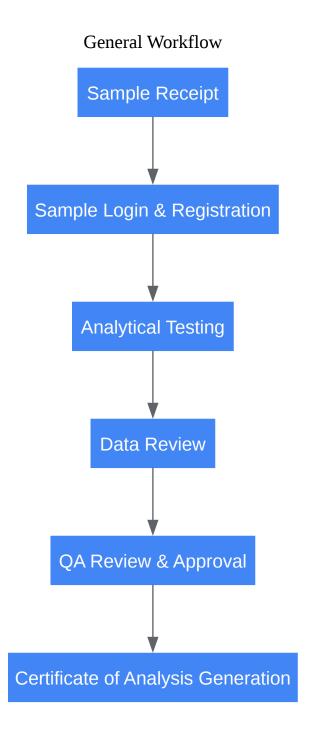


 Data Analysis: The peaks in the chromatogram are identified and quantified by comparison to a standard solution containing known amounts of the potential residual solvents. The results are compared against the limits set by pharmacopeias such as the USP <467>.[18]
 [20]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the Certificate of Analysis for **Beclometasone dipropionate-d6**.

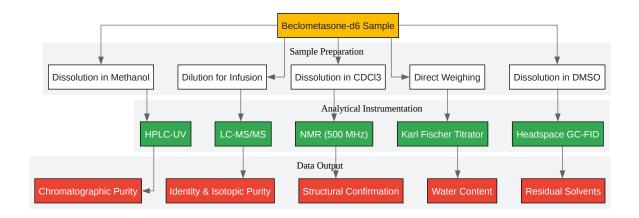




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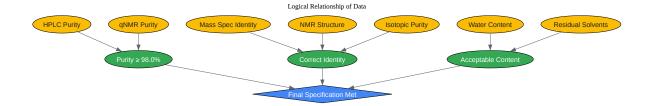
Caption: General workflow for a Certificate of Analysis.





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Caption: Analytical workflow for Beclometasone-d6.





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Caption: Logical relationship of data in a CoA.

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